Non-Halogenated Scaffold for Altered Metabolic Fate and Reduced Halogen-Dependent Toxicity Risk
6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide replaces the 6-fluoro group of favipiravir with a 6-ethyl group, removing the potential for fluoride ion release upon metabolism [1]. This structural change eliminates the risk of fluoroacetate-like toxicity, a known class-level concern for certain fluorinated heterocycles [1]. The compound is presented as a non-halogenated alternative for investigating the structure-activity relationship (SAR) of pyrazine-based RNA polymerase inhibitors without confounding halogen-related effects [1].
| Evidence Dimension | Halogen content and potential for toxic metabolite formation |
|---|---|
| Target Compound Data | Contains no halogen atoms; no fluoride ion generation possible. |
| Comparator Or Baseline | Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) contains a fluorine atom; potential for fluoride release upon biotransformation. |
| Quantified Difference | Qualitative difference: halogenated vs. non-halogenated scaffold. |
| Conditions | In silico structural comparison and class-level toxicological principles. |
Why This Matters
For in vivo studies, selecting a non-halogenated analog can de-risk toxicity profiles, allowing researchers to isolate and study on-target antiviral mechanisms.
- [1] Furuta, Y., Gowen, B. B., Takahashi, K., Shiraki, K., Smee, D. F., & Barnard, D. L. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. *Antiviral Research*, 100(2), 446-454. DOI: 10.1016/j.antiviral.2013.09.015 View Source
